

Core Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *Bzl-L-ser(bzl)-ome (cooh)₂*

Cat. No.: *B7889758*

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Bzl-L-Ser(Bzl)-OMe (COOH)₂ is the oxalate salt of N-Benzyl-O-benzyl-L-serine methyl ester. The core molecule is an L-serine amino acid where the amine, the hydroxyl side chain, and the carboxylic acid functionalities are all masked with protecting groups. This comprehensive protection makes it a stable, yet strategically activatable, component in complex multi-step syntheses.

The strategic selection of these specific protecting groups—N-benzyl, O-benzyl ether, and a C-terminal methyl ester—is fundamental to its utility, offering a distinct reactivity profile and deprotection strategy compared to more common Boc or Fmoc-protected amino acids.

Table 1: Physicochemical Data and Specifications

Property	Value	Source(s)
Compound Name	Bzl-L-Ser(Bzl)-OMe (COOH) ₂ ; N-Benzyl-O-benzyl-L-serine methyl ester oxalate	[1]
CAS Number	746598-47-0 (non-salt form)	[1]
Molecular Formula	C ₁₈ H ₂₁ NO ₃ · (COOH) ₂	[1]
Molecular Weight	389.41 g/mol	[1]
Appearance	Light yellow oil (HCl salt form); typically a solid as the oxalate salt.	[2]
Purity	Typically ≥ 99% (by HPLC)	[2]
Storage Conditions	0–8 °C, in a tightly sealed container.	[2][3]

The Strategic Imperative of Multi-Site Protection

In peptide synthesis and the construction of complex organic molecules, uncontrolled reactivity leads to a cascade of side reactions, low yields, and purification challenges. The core value of Bzl-L-Ser(Bzl)-OMe lies in its carefully chosen protective framework, which ensures that only the desired chemical transformations occur.[4][5]

- **N-Benzyl (Bzl) Group:** This protects the alpha-amino group from participating in unwanted amide bond formation. Unlike the more acid-labile Boc group, the N-benzyl group is robust, offering stability across a wider range of reaction conditions. Its removal is typically achieved through catalytic hydrogenation.[6]
- **O-Benzyl (Bzl) Ether:** The serine hydroxyl group is nucleophilic and prone to side reactions like O-acylation during carboxyl activation steps.[6] The benzyl ether is a chemically robust shield that prevents this, preserving the integrity of the serine side chain. This protection is critical for achieving high-purity synthetic targets.[7][8]

- C-Terminal Methyl Ester (OMe): The methyl ester protects the C-terminal carboxylic acid, preventing it from reacting during the coupling of a different activated amino acid to the N-terminus. This group can be selectively removed via saponification (alkaline hydrolysis) to reveal the free carboxylic acid, which can then be activated for subsequent coupling reactions.[5]

Caption: Protective groups on the Bzl-L-Ser(Bzl)-OMe core structure.

Applications in Research and Drug Development

The unique protective scheme of Bzl-L-Ser(Bzl)-OMe makes it a valuable intermediate in several high-stakes research areas.

Foundational Role in Peptide Synthesis

While not a standard reagent for automated solid-phase peptide synthesis (SPPS) due to its non-Fmoc/Boc protection, this compound is exceptionally useful in solution-phase synthesis. It allows for the precise, step-wise construction of complex peptides where specific segments require orthogonal protection strategies.[7] Its stability allows it to be incorporated into a peptide chain, with its protecting groups remaining intact until a global deprotection step, often via catalytic hydrogenation, is desired.

Intermediate for Bioactive Molecule Synthesis

The true power of this reagent lies in its role as a chiral building block for creating non-peptidic therapeutic agents.[9] Researchers have leveraged this and similar protected serine derivatives as key intermediates in the synthesis of:

- Neuroprotective Agents: Its structure can be elaborated to form novel compounds targeting neurological disorders.[2]
- Enzyme Inhibitors: The serine scaffold is central to many enzyme active sites, making its derivatives ideal starting points for designing targeted inhibitors.[2]
- Anticancer Agents: Related protected serine molecules are crucial for preparing aminoamide derivatives with demonstrated anticancer activities.[10]

Niche Applications

Beyond drug discovery, this compound and its analogs are explored in:

- Biochemical Probes: Used to study protein interactions and enzyme mechanisms.[9]
- Cosmetic Formulations: Investigated for potential benefits in anti-aging and skin hydration products.[2][9]

Experimental Workflow and Safe Handling Protocols

A self-validating protocol relies on understanding the causality of each step. The following illustrates a conceptual workflow for using Bzl-L-Ser(Bzl)-OMe as a precursor for dipeptide synthesis in a solution-phase context.

Illustrative Workflow: Synthesis of a Dipeptide (e.g., Ser-Ala)

This protocol outlines the conceptual steps to couple the serine derivative with an alanine ester.

Step 1: C-Terminal Deprotection (Saponification)

- Objective: To selectively cleave the methyl ester, exposing the free carboxylic acid for activation.
- Procedure: Dissolve Bzl-L-Ser(Bzl)-OMe (COOH)₂ in a suitable solvent mixture (e.g., THF/water). Add a stoichiometric amount of a base like lithium hydroxide (LiOH) at 0°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This is a standard method for ester hydrolysis. Performing the reaction at low temperatures minimizes the risk of side reactions, such as racemization at the alpha-carbon.[5]

Step 2: Carboxyl Group Activation

- Objective: To convert the free carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

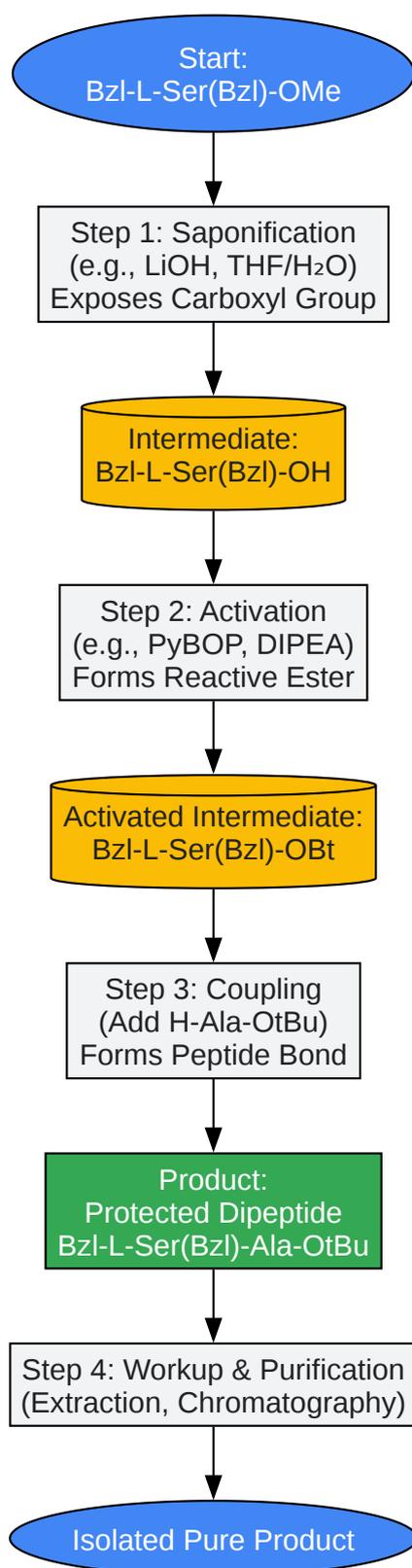
- Procedure: After acidic workup to neutralize the base and isolate the free acid, dissolve the product in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
- Causality: PyBOP is a modern coupling reagent that converts the carboxylic acid into a reactive OBt ester with minimal risk of racemization and produces non-toxic byproducts, unlike its predecessor, BOP.[11] DIPEA acts as a non-nucleophilic base to scavenge the proton released during the reaction.

Step 3: Peptide Bond Formation (Coupling)

- Objective: To form the amide bond between the activated serine derivative and the target amino acid.
- Procedure: To the solution from Step 2, add the second amino acid, for example, Alanine tert-butyl ester (H-Ala-OtBu). Stir the reaction at room temperature until completion.
- Causality: The free amine of the alanine ester acts as a nucleophile, attacking the activated carboxyl group of the serine derivative, displacing the activating group and forming the stable peptide bond.[11]

Step 4: Workup and Purification

- Objective: To isolate the pure dipeptide product.
- Procedure: Quench the reaction and perform an aqueous workup, washing the organic layer sequentially with dilute acid, base, and brine to remove unreacted starting materials and coupling byproducts. Dry the organic layer, concentrate it, and purify the resulting protected dipeptide using column chromatography.



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Caption: Conceptual workflow for solution-phase dipeptide synthesis.

Mandatory Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling this or any chemical reagent.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, impervious gloves, and a lab coat. A full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[3][12]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Keep away from heat and sources of ignition. Wash hands thoroughly after handling.[3]
- First Aid Measures:
 - Inhalation: Move to fresh air immediately.[12]
 - Skin Contact: Wash off with soap and plenty of water.[3]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][12]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[12]
- Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is between 0–8 °C.[2]
- Spill & Disposal: For small spills, use appropriate tools to place the material into a suitable waste disposal container. For large spills, prevent entry into waterways and contact emergency services. Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion

Bzl-L-Ser(Bzl)-OMe (COOH)₂ is more than a mere catalog chemical; it is a strategic tool for the discerning synthetic chemist. Its robust, multi-site protection scheme provides a stable and versatile platform for constructing complex peptides and chiral drug candidates. By understanding the causal principles behind its protecting groups and applying rigorous

experimental and safety protocols, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry and drug discovery.

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